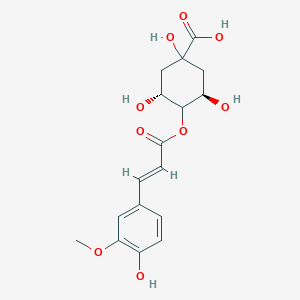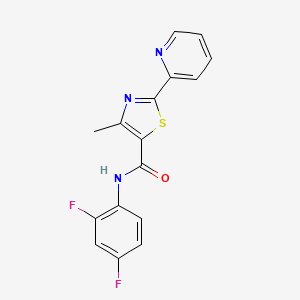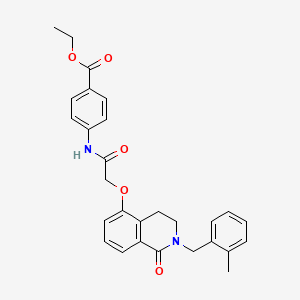
3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 199.7 and is typically available in powder form . The IUPAC name for this compound is 3-((methylsulfonyl)methyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 199.7 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Medicinal Chemistry
Cyclobutanone derivatives, such as those synthesized from related compounds, serve as crucial intermediates in organic synthesis. For instance, the development of potent VLA-4 antagonists through the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones showcases the utility of cyclobutanone derivatives in medicinal chemistry (S. Brand et al., 2003). Similarly, the preparation of a protected 2-aminocyclobutanone as a modular synthon offers a pathway to designing cyclobutanone-containing inhibitors for enzymes, demonstrating the compound's versatility in drug discovery (Thahani S Habeeb Mohammad et al., 2020).
Organometallic Chemistry and Sulfonation Reactions
The study of sulfonation reactions, particularly with silacyclobutanes, provides insight into the synthesis of sultones and their potential applications in materials science and organometallic chemistry (J. Dubac et al., 1970). These reactions highlight the reactivity of cyclobutane derivatives toward sulfonating agents, pointing to the potential use of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride in synthesizing sulfonated organometallic compounds.
Nanocatalysis and Green Chemistry
The immobilization of amino acids on magnetic nanoparticles for the synthesis of heterocycles, as exemplified by the development of a magnetically recyclable heterogeneous nanocatalyst, illustrates the compound's relevance in catalysis and green chemistry (M. Ghasemzadeh et al., 2017). This approach could potentially be adapted for derivatives of this compound, offering sustainable pathways for chemical synthesis.
Cancer Research and Drug Development
The study of mixed-NH3/amine platinum (II) complexes featuring a cyclobutane moiety in their structure highlights the potential of cyclobutane derivatives in developing novel anticancer agents. These complexes demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that modifications of the cyclobutane core, such as those in this compound, could lead to new therapeutic options (Weiping Liu et al., 2013).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZVHZFQDQFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)




![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)


![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)
![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)